molecular formula C12H14BrN B2384652 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] CAS No. 1823932-58-6

6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

货号 B2384652
CAS 编号: 1823932-58-6
分子量: 252.155
InChI 键: QBWMQUYLTKTLQK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of spirocyclic isoquinolines, which are known to exhibit a wide range of biological activities.

作用机制

The mechanism of action of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] is not fully understood. However, studies have suggested that the compound may exert its biological activities through the inhibition of specific enzymes or signaling pathways. For example, the anticancer activity of the compound may be attributed to its ability to induce apoptosis by activating the caspase cascade. The antifungal activity of the compound may be due to its ability to inhibit the biosynthesis of ergosterol, a key component of the fungal cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] have been investigated in several studies. In a study by Wang et al., the compound was found to induce apoptosis in human hepatocellular carcinoma cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Another study by Li et al. reported that the compound inhibited the growth of Candida albicans by disrupting the biosynthesis of ergosterol. Additionally, the compound has been shown to inhibit the replication of hepatitis C virus by blocking viral entry and replication.

实验室实验的优点和局限性

One advantage of using 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] in lab experiments is its potential therapeutic applications. The compound has exhibited promising anticancer, antifungal, and antiviral activities, which make it a valuable candidate for further research. However, one limitation of using this compound is its moderate yield and purity. This can make it difficult to obtain sufficient quantities of the compound for large-scale experiments.

未来方向

There are several future directions for research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]. One direction is to investigate the compound's potential as a therapeutic agent for other diseases, such as bacterial infections and autoimmune disorders. Additionally, the mechanism of action of the compound needs to be further elucidated to fully understand its biological activities. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Finally, the compound's pharmacokinetic and pharmacodynamic properties need to be studied to determine its safety and efficacy in vivo.

合成方法

The synthesis of 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] involves the reaction of 2-bromo-1-(cyclobutylmethyl)-1H-isoquinoline with cyclohexene in the presence of a palladium catalyst. The reaction proceeds through a spirocyclization process to yield the desired product. The yield of this reaction is reported to be moderate, but the purity of the product can be improved through recrystallization.

科学研究应用

Research on 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has mainly focused on its potential therapeutic applications. This compound has been reported to exhibit anticancer, antifungal, and antiviral activities. In a study conducted by Wang et al., the compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis. Another study by Li et al. reported that the compound exhibited potent antifungal activity against Candida albicans. Additionally, 6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline] has been shown to inhibit the replication of hepatitis C virus in vitro.

属性

IUPAC Name

6-bromospiro[3,4-dihydro-2H-isoquinoline-1,1'-cyclobutane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN/c13-10-2-3-11-9(8-10)4-7-14-12(11)5-1-6-12/h2-3,8,14H,1,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWMQUYLTKTLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)C3=C(CCN2)C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6'-bromo-3',4'-dihydro-2'H-spiro[cyclobutane-1,1'-isoquinoline]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。